3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)-
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Overview
Description
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique stereochemistry and substitution pattern, which includes methyl, ethyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- typically involves multi-step organic reactions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product with multiple stereocenters . The process may involve dehydration in an acidic environment to form intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hydrogenation, cyclization, and multicomponent reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Substituted Piperidines: Compounds with various substituents on the piperidine ring, such as methyl, ethyl, or phenyl groups.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
3,4-Piperidinediol, 1,3-dimethyl-4-ethyl-6-phenyl-, (3-alpha,4-alpha,6-beta)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its combination of functional groups and stereocenters makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
85866-53-1 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(3S,4R,6S)-4-ethyl-1,3-dimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H23NO2/c1-4-15(18)10-13(12-8-6-5-7-9-12)16(3)11-14(15,2)17/h5-9,13,17-18H,4,10-11H2,1-3H3/t13-,14-,15+/m0/s1 |
InChI Key |
ZMJIRVJCHYCCPR-SOUVJXGZSA-N |
Isomeric SMILES |
CC[C@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
Canonical SMILES |
CCC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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